![molecular formula C15H21NO5 B3037593 Crobarbatine CAS No. 49679-23-4](/img/structure/B3037593.png)
Crobarbatine
Overview
Description
Crobarbatine is a compound with the molecular formula C15H21NO5 . It is classified as an alkaloid .
Molecular Structure Analysis
The molecular structure of Crobarbatine consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The exact structure is determined by the specific arrangement and bonding of these atoms .Physical And Chemical Properties Analysis
Crobarbatine has a molecular weight of 295.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Anticancer Properties
Crobarbatine exhibits potential as an anticancer agent. Research suggests that it interferes with cancer cell growth and induces apoptosis (programmed cell death). Its unique chemical structure makes it an interesting candidate for further investigation in cancer therapy .
Anti-inflammatory Activity
Crobarbatine possesses anti-inflammatory properties. It may modulate immune responses and reduce inflammation by inhibiting specific pathways. Researchers are exploring its potential in treating inflammatory diseases .
Hepatoprotective Effects
Studies indicate that Crobarbatine may protect the liver from damage caused by toxins or oxidative stress. Its hepatoprotective activity could be valuable in preventing liver diseases .
Neuroprotective Potential
Crobarbatine has been investigated for its neuroprotective effects. It may help safeguard neurons from damage, making it relevant in neurodegenerative disease research .
Antimicrobial Activity
Preliminary studies suggest that Crobarbatine exhibits antimicrobial properties. It could be explored as a natural alternative to combat bacterial and fungal infections .
Toxicological Studies
Given its pyrrolizidine alkaloid nature, Crobarbatine warrants thorough toxicological evaluation. Researchers are assessing its safety profile, potential side effects, and dosage limits .
properties
IUPAC Name |
(1R,5S,6R,16R)-6-hydroxy-5,6-dimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-9-7-12(17)21-11-4-6-16-5-3-10(13(11)16)8-20-14(18)15(9,2)19/h3,9,11,13,19H,4-8H2,1-2H3/t9-,11+,13+,15+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZHGOLJMYRJHB-AGNJHWRGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Crobarbatine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.